![molecular formula C22H17N3O4 B2984235 N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide CAS No. 865286-44-8](/img/structure/B2984235.png)

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

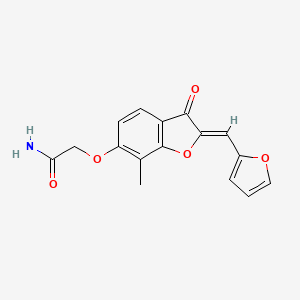

The compound “N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide” is a complex organic molecule that contains several functional groups. It includes a 1,3,4-oxadiazole ring, which is a type of heterocyclic aromatic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The molecule also contains methoxyphenyl and phenoxybenzamide groups .

Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities . The 1,3,4-oxadiazole ring is a crucial structural motif in medicinal chemistry, known for its diverse biological activities .Chemical Reactions Analysis

The 1,3,4-oxadiazole ring is known to undergo various chemical reactions, making it important for molecule planning due to its privileged structure and enormous biological potential .Scientific Research Applications

Antimicrobial and Antitumor Activity

A study by Kaya et al. (2017) explored the design and synthesis of oxadiazole derivatives, including those with a 3-methoxyphenol base. These compounds demonstrated significant antimicrobial activity against various bacteria and fungi. Additionally, some derivatives showed notable antiproliferative activity against human tumor cell lines, suggesting their potential as chemotherapeutic agents.

Synthesis and Structural Analysis

The molecular structure and synthesis of related compounds, including those with 4-methoxybenzamide, have been a subject of research. For instance, Karabulut et al. (2014) studied the molecular structure of a similar compound, N-3-hydroxyphenyl-4-methoxybenzamide, detailing its synthesis and structural properties through various analytical methods.

Antibacterial Properties

Research by Kaur et al. (2011) focused on synthesizing oxadiazole derivatives with antibacterial properties. The study involved creating compounds, including those with methoxybenzamide groups, and testing their efficacy against both Gram-positive and Gram-negative bacteria.

Enzymatic Activity and Pharmacological Effects

Another area of study is the effect of oxadiazole compounds on enzymatic activities and their potential pharmacological benefits. For example, Tomi et al. (2010) synthesized a bis-oxadiazole compound containing a 4-methoxybenzamide moiety and investigated its effects on various transferase enzymes, revealing both activation and inhibitory effects depending on the enzyme and concentration of the compound.

Pharmacokinetics and Radiolabeling

The pharmacokinetics and potential for radiolabeling of similar compounds have also been a subject of research. Hamill et al. (1996) developed a radiolabeled nonpeptide ligand, closely related in structure, for studying angiotensin II receptors, illustrating the utility of these compounds in advanced imaging techniques.

Mechanism of Action

Target of Action

It’s known that 1,3,4-oxadiazole derivatives have been found to interact with various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes such as DNA replication, transcription, cell cycle progression, and cell death .

Mode of Action

1,3,4-oxadiazole derivatives are known to selectively interact with nucleic acids, enzymes, and globular proteins . They inhibit the function of various enzymes, leading to antiproliferative effects .

Biochemical Pathways

It’s known that 1,3,4-oxadiazole derivatives can affect multiple pathways related to cancer cell proliferation . By inhibiting key enzymes, these compounds can disrupt the normal functioning of these pathways, leading to cell death .

Pharmacokinetics

It’s known that the physicochemical properties of similar compounds can be predicted using databases like swissadme . These properties, including absorption, distribution, metabolism, and excretion, can significantly impact the bioavailability of the compound .

Result of Action

It’s known that 1,3,4-oxadiazole derivatives can have antiproliferative effects, leading to cell death . This is primarily due to their ability to inhibit key enzymes involved in cellular processes .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can affect the activity of similar compounds .

Future Directions

Properties

IUPAC Name |

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O4/c1-27-19-9-5-6-16(14-19)21-24-25-22(29-21)23-20(26)15-10-12-18(13-11-15)28-17-7-3-2-4-8-17/h2-14H,1H3,(H,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFBDQCQQSHCBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-isopentylacetamide](/img/structure/B2984152.png)

![[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 4-hydroxybenzoate](/img/structure/B2984155.png)

![6-tert-butyl-8-{[(E)-naphthalen-1-ylmethylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2984156.png)

![(5-Methyl-1,2-oxazol-3-yl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2984161.png)

![3-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2984168.png)

![Sodium benzo[D]oxazole-2-carboxylate](/img/structure/B2984169.png)

![5-[(Dimethylamino)methyl]-2-furoic acid hydrate](/img/structure/B2984171.png)

![3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid](/img/structure/B2984174.png)